![molecular formula C9H7ClF2O2 B6336648 Ethyl 2-chloro-3,4-difluorobenzoate CAS No. 1261541-73-4](/img/structure/B6336648.png)
Ethyl 2-chloro-3,4-difluorobenzoate
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Overview
Description
Ethyl 2-chloro-3,4-difluorobenzoate is a chemical compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-chloro-3,4-difluorobenzoate is1S/C9H7ClF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-chloro-3,4-difluorobenzoate is a liquid . Its molecular weight is 220.6 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the retrieved data.Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate closely related to Ethyl 2-chloro-3,4-difluorobenzoate, is crucial in synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines. These compounds are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Transformation of Alcohols to Alkyl Chlorides A method involving 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, related to Ethyl 2-chloro-3,4-difluorobenzoate, efficiently transforms alcohols into alkyl chlorides. This process is significant in the stereospecific replacement of hydroxyl groups with chlorine in various alcohols (Mukaiyama et al., 1977).
Preparation and Chirality of Hydroxyesters The reduction of Ethyl 4,4,4-trichloro- and 4,4,4-trifluoro-3-oxobutanoate (related compounds) by yeast yields hydroxyesters. These products are pivotal in determining the absolute configuration and chirality for chemical synthesis (Seebach et al., 1984).
Synthesis of Benzothiazole Derivatives The synthesis of 2-Chloro-6-chloromethylbenzothiazole from compounds including ethyl 4-aminobenzonic, which is structurally related to Ethyl 2-chloro-3,4-difluorobenzoate, highlights its importance in creating benzothiazole derivatives. These derivatives have numerous applications in chemical research (Zheng-hong, 2009).
Electroanalytical Studies The electroanalytical behavior of 3,8-difluorobenzo[c]cinnoline, a compound related to Ethyl 2-chloro-3,4-difluorobenzoate, has been investigated using voltametric and coulometric methods. This research provides insights into the electrochemical properties of similar compounds (Durmus et al., 2001).
Molluscicidal Properties of Thiazolo[5,4-d]pyrimidines Ethyl chloroformate/DMF mixture, used in synthesizing compounds akin to Ethyl 2-chloro-3,4-difluorobenzoate, shows potential in developing molluscicidal agents against schistosomiasis (El-bayouki & Basyouni, 1988).
Safety and Hazards
Ethyl 2-chloro-3,4-difluorobenzoate should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . Direct contact with the skin, eyes, or clothing should be avoided . It should not be breathed in, and it should only be used outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
ethyl 2-chloro-3,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZSZRJZNNJKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856429 |
Source
|
Record name | Ethyl 2-chloro-3,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-3,4-difluorobenzoate | |
CAS RN |
1261541-73-4 |
Source
|
Record name | Ethyl 2-chloro-3,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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